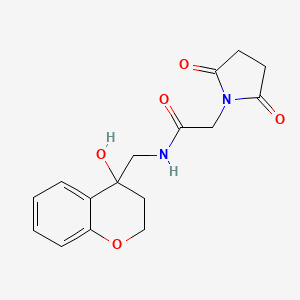

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a complex organic compound that features a pyrrolidinone ring and a chroman structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYWCBFOGTVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Attachment of the Chroman Moiety: The chroman structure can be introduced via a nucleophilic substitution reaction, where a suitable chroman derivative reacts with an intermediate.

Final Coupling: The final step involves coupling the pyrrolidinone and chroman structures through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring, forming quinones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be a lead compound in drug discovery efforts.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the chroman moiety.

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyphenyl group instead of the chroman structure.

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide apart is its combination of the pyrrolidinone and chroman structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a hybrid molecule that combines features of pyrrolidine derivatives with chroman structures. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, underlying mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 325.36 g/mol |

| CAS Number | [1228105-51-8] |

| IUPAC Name | This compound |

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to this compound. The following sections detail its pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of pyrrolidine diones exhibit significant anticonvulsant activity. In particular, a related compound demonstrated effective protection in various seizure models:

- Maximal Electroshock (MES) Test : Effective dose (ED50) of 23.7 mg/kg.

- Pentylenetetrazole (PTZ) Induced Seizures : ED50 of 59.4 mg/kg.

These results suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant efficacy .

Antinociceptive Effects

The compound has also shown promise in alleviating pain. In formalin-induced pain models, it demonstrated significant antinociceptive effects, indicating its potential application in treating neuropathic pain conditions .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Ion Channels : The compound may inhibit voltage-gated sodium and calcium channels, reducing neuronal excitability.

- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can diminish pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on Hybrid Pyrrolidine Derivatives :

-

Pharmacological Evaluation :

- In vivo studies demonstrated that modifications to the pyrrolidine structure could enhance anticonvulsant and analgesic properties.

- The presence of the hydroxychroman moiety was crucial for maintaining these activities.

Q & A

Q. How can researchers confirm the structural integrity and purity of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide during synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl groups from the dioxopyrrolidinyl moiety), and Mass Spectrometry (MS) to confirm molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key steps in synthesizing this compound, and how are intermediates stabilized?

- Methodological Answer : Synthesis involves multi-step reactions:

- Formation of the dioxopyrrolidinyl moiety via cyclization of succinimide derivatives under acidic conditions.

- Coupling with the chroman-methyl backbone using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).

- Protection of the hydroxyl group on the chroman ring (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions.

Intermediates are stabilized by low-temperature storage (-20°C) and inert atmospheres (argon/nitrogen) to avoid oxidation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility. Reactions are conducted under anhydrous conditions with bases such as triethylamine to neutralize HCl byproducts during acylation. Temperature is maintained at 0–25°C to prevent thermal degradation of intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like amide bond formation. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning models trained on PubChem data prioritize reaction conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data between similar derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Map substituent effects (e.g., replacing the hydroxychroman group with a methoxy variant) on target binding using molecular docking (AutoDock Vina).

- Bioactivity Assay Replication : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.

- Metabolite Profiling : Use LC-MS to confirm stability in biological matrices, as degradation products may skew activity .

Q. How do researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Plasma Stability : Expose to human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS.

- Light Sensitivity : Conduct accelerated photodegradation studies under UV-Vis light (ICH Q1B guidelines) .

Q. What statistical methods are employed to optimize synthetic yield and reproducibility?

- Methodological Answer : Design of Experiments (DoE) frameworks like Box-Behnken or Central Composite Design test variables (e.g., temperature, catalyst loading, solvent ratio). Response surface models identify optimal conditions, while ANOVA validates significance of factors. Replicates (n ≥ 3) ensure reproducibility .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference.

- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton and carbon signals.

- Batch Comparison : Analyze impurities via LC-MS; trace metal contaminants (e.g., from catalysts) may cause signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.